1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is a compound that features a pyrrolidine ring and an imidazole ring connected via an ethanone group. The presence of these heterocyclic rings makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The pyrrolidine ring is known for its versatility and biological activity, while the imidazole ring is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The imidazole ring is known to bind to metal ions and participate in coordination chemistry, which can influence biological processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Imidazole derivatives: Compounds with an imidazole ring are widely studied for their biological activities, and 1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone stands out due to the presence of both pyrrolidine and imidazole rings.
The uniqueness of 1-(2-(Pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone lies in its dual-ring structure, which provides a versatile platform for various chemical modifications and biological interactions.
Properties
CAS No. |
88723-38-0 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H13N3O/c1-7(13)8-6-10-9(11-8)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
OECOELLMWXBRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)N2CCCC2 |
Origin of Product |
United States |
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